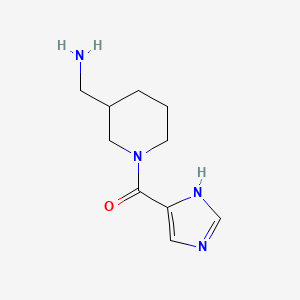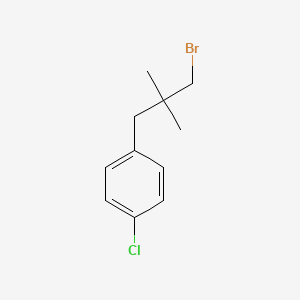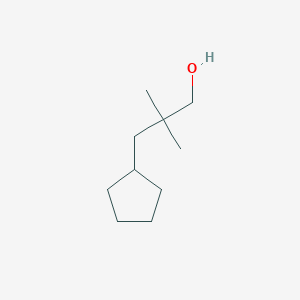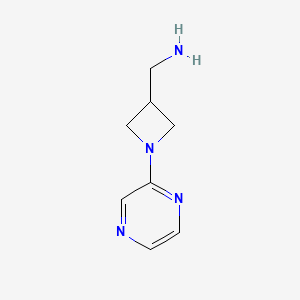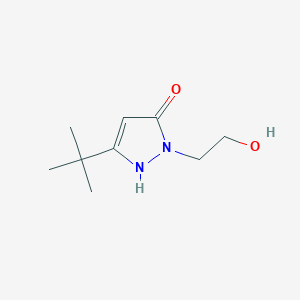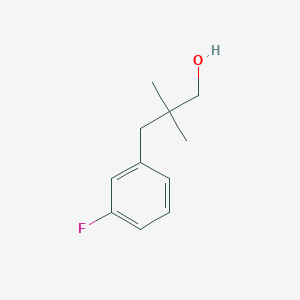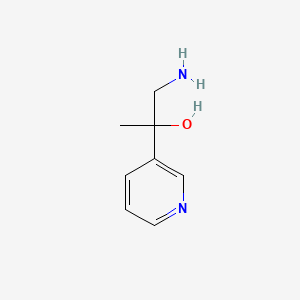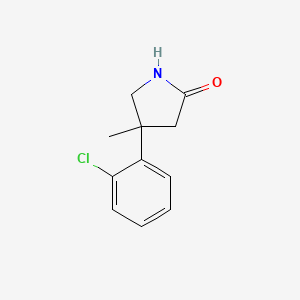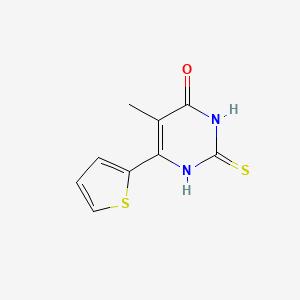![molecular formula C13H16FNO2 B1467109 2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1458271-72-1](/img/structure/B1467109.png)
2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Overview
Description
2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, also known as 2F-PEP, is a novel compound that has been developed for use in scientific research. 2F-PEP is a member of the phenylpyrrolidine family and has been used in a variety of laboratory experiments to study a range of biological processes. This compound is of particular interest due to its unique properties, which include its ability to act as a selective agonist for certain receptors, as well as its high solubility in water.
Scientific Research Applications
Organic Synthesis and Structural Analysis
- A study focused on the synthesis, characterization, and crystal structure of a compound closely related to the query compound, demonstrating the utility of this chemical framework in developing new materials with specific structural properties. The molecule exhibited planar structures except for one pyrrolidin ring, indicating its potential in forming stable crystal structures useful in material science (Ratika Sharma et al., 2013).
Electrochemical Properties
- Research on copolymerization of a fluorophenyl compound with electroactive materials revealed enhanced electrochromic properties, suggesting applications in smart windows and display technologies. This study underlines the importance of fluorophenyl derivatives in improving the functionality of conducting polymers (Özlem Türkarslan et al., 2007).
Antioxidant Activity
- A derivative was synthesized and evaluated for antioxidant activity, showing significant radical scavenging abilities. This indicates the potential of such compounds in pharmaceutical formulations aimed at combating oxidative stress (N. Nguyen et al., 2022).
Molecular Electronics
- The compound's derivatives were explored for their nonlinear optical (NLO) properties and electronic structure, showcasing their potential application in molecular electronics and photonics. These findings highlight the versatile applications of fluorophenyl derivatives in developing new electronic materials (Y. Ulaş, 2021).
Fluoroionophores Development
- Studies on the development of fluoroionophores based on diamine-salicylaldehyde derivatives, including a fluorophenyl component, showed specificity in metal ion sensing. This research opens avenues for the use of such compounds in environmental monitoring and bioimaging (W. Hong et al., 2012).
Antimicrobial Activity
- Synthesis and evaluation of novel triazolyl derivatives incorporating the fluorophenyl moiety demonstrated antimicrobial activity. This highlights the compound's role in the development of new antibacterial agents (M. Nagamani et al., 2018).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)7-13(17)15-6-5-11(8-15)9-16/h1-4,11,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXMMPWEKLYLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



